molecular formula C21H22N4O5S2 B10875729 2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B10875729
M. Wt: 474.6 g/mol
InChI Key: KUYPQHYMZKBVOK-UHFFFAOYSA-N
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Description

2-[(5-Ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is a synthetic organic compound characterized by a dihydropyrimidinone core substituted with ethyl, phenyl, and sulfamoylphenyl groups. Its structure combines a pyrimidinone ring (with hydroxy and oxo substituents) linked via a sulfanyl bridge to a propanamide chain terminating in a sulfamoylphenyl moiety.

Properties

Molecular Formula

C21H22N4O5S2

Molecular Weight

474.6 g/mol

IUPAC Name

2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)propanamide

InChI

InChI=1S/C21H22N4O5S2/c1-3-17-19(27)24-21(25(20(17)28)15-7-5-4-6-8-15)31-13(2)18(26)23-14-9-11-16(12-10-14)32(22,29)30/h4-13,27H,3H2,1-2H3,(H,23,26)(H2,22,29,30)

InChI Key

KUYPQHYMZKBVOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SC(C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide involves multiple stepsThe reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs primarily differ in substituents on the pyrimidinone ring, sulfanyl-linked chains, and terminal aromatic groups. These variations influence physicochemical properties, bioactivity, and target specificity. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents pKa (Predicted) Bioactivity Clustering
Target Compound: 2-[(5-Ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide C₂₂H₂₄N₄O₅S₂ 488.58 5-Ethyl, 1-phenyl, sulfamoylphenyl 7.83 ± 0.50 Likely protease inhibition
2-[(6-Methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide C₁₃H₁₄N₄O₄S₂ 366.41 6-Methyl, sulfamoylphenyl Not reported Anti-inflammatory/Enzyme inhibition
2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide C₁₇H₁₉N₃O₂S 329.42 4-Methyl, 5-allyl, 4-methylphenyl 7.83 ± 0.50 Cytotoxic/ROS modulation
N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide C₂₁H₂₇N₃O₃ 381.46 Cyclohexyl, p-tolyl, hydroxy Not reported Anticancer/X-ray validated

Key Observations:

The sulfamoylphenyl terminus in the target compound and suggests shared bioactivity profiles (e.g., enzyme inhibition), whereas ’s allyl and methylphenyl groups correlate with cytotoxicity .

Physicochemical Properties :

  • The target compound’s higher molar mass (488.58 g/mol) and predicted pKa (7.83) indicate moderate solubility, favoring cellular uptake in physiological environments. In contrast, ’s lower molar mass (329.42 g/mol) may enhance membrane permeability but reduce target specificity .

Structural Validation: Crystallographic data for (via X-ray diffraction) confirm the stability of the dihydropyrimidinone core, supporting similar conformational rigidity in the target compound .

Synthetic Accessibility: Compounds like and are synthesized via nucleophilic substitution at the pyrimidinone C2 position, a strategy likely applicable to the target compound .

Research Findings and Implications

  • Bioactivity Clustering : Data mining () indicates that structural analogs with sulfamoyl termini cluster into enzyme-inhibitory groups, while allyl-substituted derivatives (e.g., ) align with cytotoxic agents . This suggests the target compound may prioritize enzyme modulation over broad cytotoxicity.
  • Lumping Strategy: ’s lumping approach groups compounds with similar pyrimidinone cores, implying shared metabolic pathways and degradation mechanisms .

Biological Activity

The compound 2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is a complex organic molecule that exhibits potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features suggest various avenues for therapeutic applications, including anti-diabetic and anti-inflammatory properties.

Structural Characteristics

The compound comprises several functional groups that contribute to its biological activity:

  • Dihydropyrimidine core : Known for its role in various biological functions.
  • Sulfamoyl group : Often associated with antibacterial activity.
  • Hydroxy and oxo groups : Contribute to the compound's reactivity and interaction with biological targets.

Antidiabetic Properties

Recent studies have highlighted the potential of similar dihydropyrimidine derivatives as multi-target antidiabetic agents. For instance, compounds with structural similarities exhibited significant inhibition against key enzymes involved in glucose metabolism:

CompoundEnzyme TargetIC50 (µM)
Compound Aα-glucosidase6.28
Compound Bα-amylase4.58
Compound CPTP1B0.91
Standard (Acarbose)α-glucosidase2.00

These results suggest that the compound may exhibit similar inhibitory effects on these enzymes, potentially aiding in blood sugar regulation.

Antioxidant Activity

The antioxidant capacity of compounds like this one can be assessed using DPPH radical scavenging assays. Preliminary results indicate that such compounds may demonstrate effective free radical scavenging abilities, which are crucial for mitigating oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assessments are essential to evaluate the safety profile of any new compound. Initial tests conducted on cell lines have shown that structurally related compounds do not exhibit significant cytotoxic effects at therapeutic concentrations, indicating a favorable safety margin for further development.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that related compounds can inhibit key metabolic pathways involved in diabetes and inflammation. For example, one study reported a significant reduction in glucose levels in diabetic models treated with dihydropyrimidine derivatives.
  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of these compounds with target proteins involved in glucose metabolism and inflammation. This approach helps predict the efficacy of the compound at a molecular level.
  • Animal Studies : Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of similar compounds. Results indicate promising bioavailability and therapeutic effects, warranting further investigation into this specific compound's biological activity.

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